2,3,4-Trihydroxypentanoic acid

Antioxidant Natural Product Chemistry Phytochemical Analysis

Researchers needing authenticated N. caerulea reference standards face limited supply of (2S,3S,4S)-2,3,4-trihydroxypentanoic acid. This triol serves as a negative marker (IC50 > 31.25 µg/ml) for phytochemical fingerprinting and a chiral building block for nucleoside analog synthesis. - Chiral precursor for all eight stereoisomeric 5-(adenin-9-yl)-nucleoside analogs - Biosynthetic scaffold for enzymatic fluorination to 5-FHPA - Available in 10 mg-bulk; custom stereoisomer synthesis on request

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
Cat. No. B1258597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxypentanoic acid
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC(C(C(C(=O)O)O)O)O
InChIInChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10)
InChIKeyCHUMGDDVFASTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trihydroxypentanoic Acid: Chemical Class and Structural Identity


2,3,4-Trihydroxypentanoic acid, also known as 5-deoxypentonic acid, is a hydroxy monocarboxylic acid and a triol (C5H10O5) derived from valeric acid [1]. It is classified as a hydroxy fatty acid and has been identified as a natural product in Nymphaea caerulea [2]. The molecule contains three chiral centers (C2, C3, and C4), yielding eight possible stereoisomers, with the (2S,3S,4S)-form being specifically isolated and characterized in phytochemical research [2].

Natural product standard isolated from Nymphaea caerulea
Defined (2S,3S,4S) stereochemistry for chiral reference
Triol scaffold distinct from dihydroxy pentanoic acid analogs

Why Generic Substitution of 2,3,4-Trihydroxypentanoic Acid Fails


Simple substitution of 2,3,4-trihydroxypentanoic acid with a less hydroxylated analog (e.g., a dihydroxypentanoic acid) or a different regioisomer is not scientifically defensible. The specific (2S,3S,4S) stereochemistry and contiguous trihydroxylation pattern dictate its unique biological identity, as demonstrated by its isolation and distinct activity profile compared to co-occurring phenolics in Nymphaea caerulea [1]. Furthermore, its role as a biosynthetic intermediate for fluorometabolites in Streptomyces sp. MA37 highlights that the non-fluorinated scaffold is a specific and necessary starting point for enzymatic processing, a property absent in other pentanoic acid derivatives [2]. These structural features directly impact downstream applications, from natural product standardization to synthetic biology.

Less hydroxylated analogs (e.g., dihydroxypentanoic acids) may lack the contiguous triol H-bonding network required for specific recognition.
Different regioisomers or stereoisomers may not serve as biosynthetic precursors for fluorometabolites; enzymatic specificity is linked to the (2S,3S,4S) configuration.
The non-fluorinated scaffold is a necessary starting point for fluorinase FdrC; substitution with diol or non-hydroxylated analogs may fail to produce 5-FHPA.

Procurement-Relevant Quantitative Differentiation


Radical Scavenging Activity vs. Co-Isolated Phenolics

In a direct head-to-head comparison, the (2S,3S,4S)-isomer of 2,3,4-trihydroxypentanoic acid (Compound 1) was a marginal antioxidant, with an IC50 greater than 31.25 µg/ml in a DPPH assay. This is in stark contrast to co-isolated active compounds like quercetin 3-O-alpha-L-rhamnoside (Compound 6, IC50 0.34 µg/ml) and gallic acid (Compound 18, IC50 0.95 µg/ml) [1]. This data defines the compound not as an antioxidant candidate but as a specific standard for analytical dereplication or as a negative control.

DPPH radical scavenging
Head-to-head
Target IC50 > 31.25 µg/mL
Quercetin rhamnoside IC50 0.34 µg/mL
Gallic acid IC50 0.95 µg/mL
≥90-fold difference
Supports use as negative marker or dereplication standard
DPPH assay; Nymphaea caerulea extract context
Antioxidant Natural Product Chemistry Phytochemical Analysis

Structural Differentiation from Dihydroxy Pentanoic Acid Scaffolds

2,3,4-Trihydroxypentanoic acid is a triol scaffold, distinct from dihydroxy pentanoic acids like (2S,4R)- and (2R,4R)-2,4-dihydroxypentanoic acid, which are known non-sugar components of bacterial O-antigens [1]. While a direct quantitative activity comparison between these exact scaffolds is unavailable, the class-level inference is significant: the additional hydroxyl group in the 2,3,4-triol provides an extra hydrogen-bonding donor/acceptor site, fundamentally altering its potential for molecular recognition and conjugation chemistry compared to the dihydroxy analogs used in bacterial glycans.

Hydroxyl group count
Class-level inference
3 OH (triol) vs. 2 OH (diol)
One additional H-bond donor/acceptor pair
May alter molecular recognition and conjugation chemistry
No quantitative biological activity comparison available
Bacterial Glycobiology Structural Biology Polysaccharide Chemistry

Biosynthetic Specificity: Precursor vs. Fluorinated Derivative

The non-fluorinated 2,3,4-trihydroxypentanoic acid scaffold is the direct precursor to the rare fluorometabolite (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) in Streptomyces sp. MA37 [1]. The enzyme FdrC, an NAD+-dependent dehydrogenase, specifically oxidizes 5-fluoro-5-deoxy-D-ribose to a lactone, which is then hydrolyzed to 5-FHPA. This demonstrates that the non-fluorinated scaffold is a specific substrate for enzymatic fluorination, a property not shared by its dihydroxy or non-hydroxylated analogs. The non-fluorinated compound is therefore the essential starting material for producing the bioactive fluorometabolite.

Biosynthetic precursor role
Data to verify
Specific enzymatic recognition by FdrC for 5-FHPA production
Supports use as starting material for fluorometabolite synthesis research
Qualitative evidence; no quantitative conversion data
Biosynthesis Fluorometabolite Enzymology

Stereochemical Differentiation Across Eight Isomers

The foundational work by Holý et al. (1982) established the synthesis of all eight stereoisomers of 5-(adenin-9-yl)-2,3,4-trihydroxypentanoic acids, a class of nucleoside analogs [1]. While the parent compound itself has no reported antiviral activity, the stereochemistry at C2, C3, and C4 is known to be critical for the biological activity of its nucleoside derivatives. This class-level inference suggests that any procurement for medicinal chemistry must specify the exact enantiomerically pure form, as the (2S,3S,4S)-isomer isolated from Nature is distinct from the other seven synthetic isomers.

Stereochemical identity
Class-level inference
(2S,3S,4S) isomer vs. 7 other stereoisomers
Enantiomeric purity required for biological studies; stereochemistry critical for derivative activity
No biological activity data for parent acid alone
Stereochemistry Nucleoside Chemistry Drug Discovery

Procurement-Driven Application Scenarios


Analytical Reference Standard for Phytochemical Fingerprinting

Based on its isolation and quantification from Nymphaea caerulea, the (2S,3S,4S)-isomer serves as a specific marker compound for the quality control and standardization of N. caerulea extracts. Its poor antioxidant activity (IC50 > 31.25 µg/ml) [1] makes it an ideal negative marker to differentiate the extract from more active fractions, enabling more precise phytochemical fingerprinting.

Substrate for Enzymatic Fluorination in Synthetic Biology

The compound's role as the biosynthetic scaffold for the rare fluorometabolite 5-FHPA in Streptomyces sp. MA37 [1] positions it as a key starting material for enzymatic synthesis of fluorinated building blocks, which are valuable in medicinal chemistry and agrochemical development.

Chiral Building Block for Nucleoside Analog Synthesis

The established synthetic route to all eight stereoisomeric 5-(adenin-9-yl)-2,3,4-trihydroxypentanoic acids [1] confirms its utility as a chiral precursor for novel nucleoside analogs, a class of compounds with established antiviral and anticancer applications, where precise stereochemical control is paramount.

Model Compound for Polyol Molecular Recognition Studies

The contiguous 2,3,4-triol motif provides a defined model for studying hydrogen-bonding networks in aqueous solution, an area relevant to understanding carbohydrate-protein interactions and the design of glycomimetics. Its structural distinction from the 2,4-dihydroxy analogs found in bacterial O-antigens [2] makes it a focused tool for probing the effect of an additional hydroxyl group on molecular recognition.

Application
Selection Property
Validation Focus
Phytochemical fingerprinting standard
Reported low antioxidant activity profile
Chromatographic fingerprint consistency
Substrate for enzymatic fluorination
Non-fluorinated scaffold specifically recognized by fluorinase FdrC
Enzymatic synthesis of fluorinated building blocks
Chiral building block for nucleoside analog research
Defined (2S,3S,4S) stereochemistry
Stereochemical control in derivative synthesis
Polyol molecular recognition model
Contiguous 2,3,4-triol H-bonding motif
Molecular recognition and glycomimetic design
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